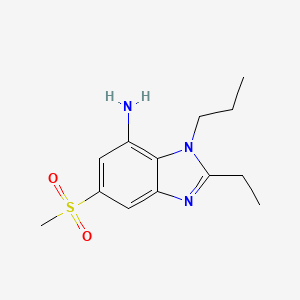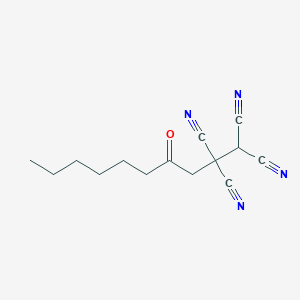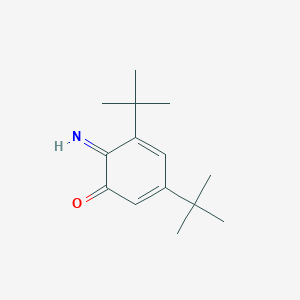
3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one: is an organic compound known for its unique structure and reactivity It is characterized by the presence of two tert-butyl groups and an imino group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one typically involves the reaction of 3,5-di-tert-butylcatechol with an appropriate amine under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as copper or iron salts, and the reaction medium can be an organic solvent like dichloromethane or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as an antioxidant and its interactions with biological molecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used as an intermediate in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one involves its ability to undergo redox reactions. The imino group can participate in electron transfer processes, making the compound an effective antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are related to redox homeostasis.
Comparison with Similar Compounds
3,5-Di-tert-butylcatechol: Similar structure but lacks the imino group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of the imino group.
2,6-Di-tert-butylphenol: Similar tert-butyl substitution but different functional groups.
Uniqueness: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is unique due to the presence of the imino group, which imparts distinct reactivity and potential applications. Its ability to undergo redox reactions and its antioxidant properties set it apart from similar compounds.
Properties
CAS No. |
91054-21-6 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3,5-ditert-butyl-6-iminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15H,1-6H3 |
InChI Key |
FMQSIFGQRUNHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=N)C(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


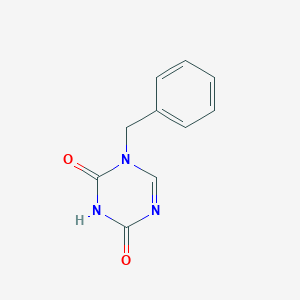
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

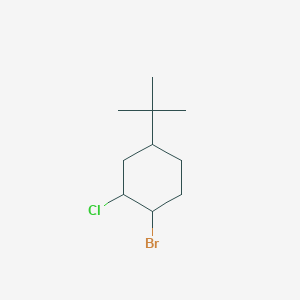

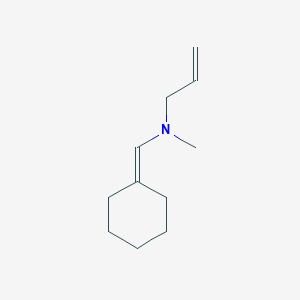
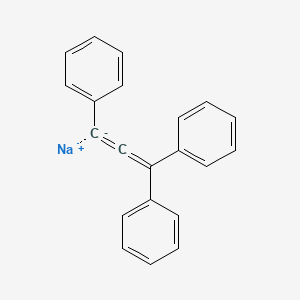
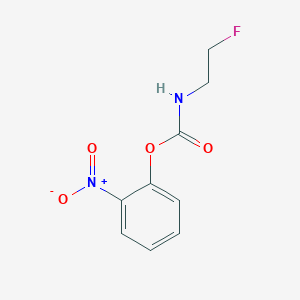
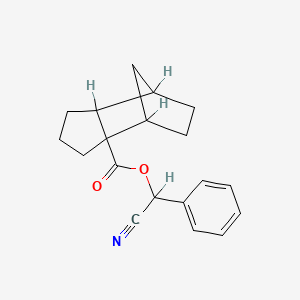
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
